Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine
Overview
Description
Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring attached to a phenyl group and a propyl chain, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,4-diaminobutane, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Formation of the Propyl Chain: The propyl chain can be introduced through a nucleophilic substitution reaction, where a suitable alkyl halide is reacted with the pyrrolidine ring.
Introduction of the Methylamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, alkoxides, and other nucleophiles under appropriate reaction conditions.
Major Products:
Oxidation: Imines, amides, and other oxidized derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent for various neurological disorders.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine involves its interaction with specific molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at various receptor sites, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine can be compared with other similar compounds, such as:
N-Methyl-1-Phenyl-2-Pyrrolidin-1-Yl-Ethanamine: This compound has a similar structure but with a shorter ethyl chain instead of a propyl chain.
N-Methyl-1-Phenyl-3-Piperidin-1-Yl-Propylamine: This compound has a piperidine ring instead of a pyrrolidine ring.
N-Methyl-1-Phenyl-3-Morpholin-1-Yl-Propylamine: This compound has a morpholine ring instead of a pyrrolidine ring.
Uniqueness: this compound is unique due to its specific structural features, including the presence of a pyrrolidine ring, a phenyl group, and a propyl chain. These features contribute to its distinct chemical and pharmacological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-methyl-1-phenyl-3-pyrrolidin-1-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-14(13-7-3-2-4-8-13)9-12-16-10-5-6-11-16/h2-4,7-8,14-15H,5-6,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTHKSBOTQAYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374987 | |
Record name | Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-28-0 | |
Record name | N-Methyl-α-phenyl-1-pyrrolidinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672310-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl-(1-Phenyl-3-Pyrrolidin-1-Yl-Propyl)-Amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 672310-28-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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